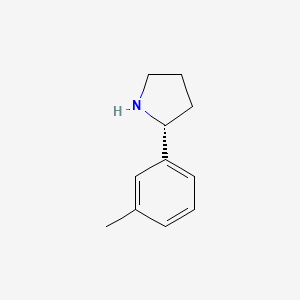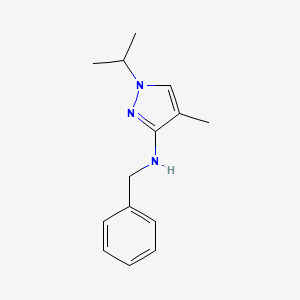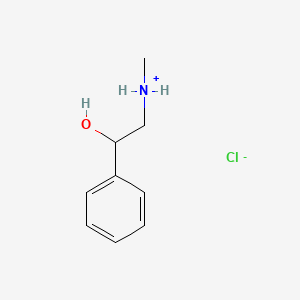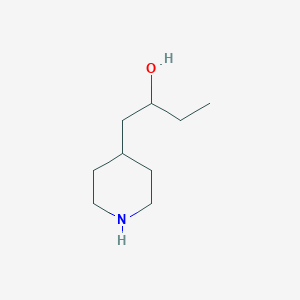
(2R)-2-(3-methylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(3-methylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted by a 3-methylphenyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-methylphenyl)pyrrolidine typically involves the reaction of 3-methylbenzaldehyde with ®-pyrrolidine-2-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions
(2R)-2-(3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(2R)-2-(3-methylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of (2R)-2-(3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
(2S)-2-(3-methylphenyl)pyrrolidine: The enantiomer of (2R)-2-(3-methylphenyl)pyrrolidine, with similar chemical properties but different biological activity.
2-(3-methylphenyl)pyrrolidine: A racemic mixture of both enantiomers.
3-methylphenylpyrrolidine: A compound with a similar structure but lacking the chiral center.
Uniqueness
This compound is unique due to its chiral nature, which allows for selective interactions with biological targets. This selectivity can lead to more specific and potent biological effects compared to its racemic or achiral counterparts.
属性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC 名称 |
(2R)-2-(3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m1/s1 |
InChI 键 |
UUTBSNFHBOVJLI-LLVKDONJSA-N |
手性 SMILES |
CC1=CC(=CC=C1)[C@H]2CCCN2 |
规范 SMILES |
CC1=CC(=CC=C1)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyclopropyl-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11746384.png)

amine](/img/structure/B11746406.png)


amine](/img/structure/B11746425.png)
![1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B11746430.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11746431.png)

![[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B11746440.png)
![2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11746445.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11746457.png)
![5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11746462.png)
